Cas no 184109-83-9 (4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine)

4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative characterized by its trifluoromethyl and phenyl substituents, which enhance its reactivity and utility in organic synthesis. This compound serves as a versatile intermediate in pharmaceutical and agrochemical research, particularly in the development of active ingredients. The presence of the chloro group at the 4-position allows for further functionalization via nucleophilic substitution, while the electron-withdrawing trifluoromethyl group contributes to its stability and reactivity profile. Its well-defined structure and high purity make it suitable for precision applications in medicinal chemistry and material science. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light.
4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine structure
184109-83-9 structure
Product Name:4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine
CAS No:184109-83-9
MF:C11H6ClF3N2
MW:258.626951694489
MDL:MFCD00559594
CID:2859271
PubChem ID:614101
Update Time:2025-06-19

4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • Pyrimidine, 4-chloro-2-phenyl-6-(trifluoromethyl)-
    • MFCD00559594
    • CBDivE_016295
    • 184109-83-9
    • AKOS021982848
    • CS-0309215
    • G54287
    • EN300-1697995
    • 4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine
    • Z3241134696
    • HMS1578M15
    • BS-4749
    • 4-Chloro-6-trifluoromethyl-2-phenylpyrimidine
    • SB58911
    • AB00075406-01
    • 4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine #
    • SCHEMBL5476158
    • 871-894-5
    • JHA10983
    • MDL: MFCD00559594
    • Inchi: 1S/C11H6ClF3N2/c12-9-6-8(11(13,14)15)16-10(17-9)7-4-2-1-3-5-7/h1-6H
    • InChI Key: CWZUWJRMFIDBRA-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(F)(F)F)N=C(C2C=CC=CC=2)N=1

Computed Properties

  • Exact Mass: 258.0171604g/mol
  • Monoisotopic Mass: 258.0171604g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 25.8Ų

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4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:184109-83-9)
Order Number:A1230825
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:40
Price ($):411
Email:sales@amadischem.com

Additional information on 4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine

4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine: A Key Intermediate in Modern Pharmaceutical Synthesis

4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine, with the CAS number 184109-83-9, is a highly versatile and significant compound in the realm of pharmaceutical chemistry. Its unique structural features, encompassing a chloro-substituted pyrimidine ring adorned with a phenyl group and a trifluoromethyl moiety, make it an invaluable intermediate in the synthesis of various bioactive molecules. This compound has garnered considerable attention in recent years due to its pivotal role in the development of novel therapeutic agents, particularly those targeting complex diseases such as cancer and inflammatory disorders.

The trifluoromethyl group appended to the pyrimidine core is a hallmark of many modern pharmaceuticals, renowned for its ability to enhance metabolic stability, binding affinity, and overall pharmacological efficacy. The presence of this group in 4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine underscores its potential as a building block for drugs designed to interact with biological targets with high precision. Furthermore, the chloro substituent provides a reactive site for further functionalization, enabling chemists to tailor the molecule's properties to meet specific pharmacological requirements.

In recent years, significant advancements have been made in leveraging 4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine in the synthesis of kinase inhibitors, which are critical in oncology research. Kinases play a central role in cell signaling pathways, and their dysregulation is often implicated in tumor growth and progression. By incorporating this compound into drug candidates, researchers have been able to develop inhibitors that selectively target aberrant kinases, thereby mitigating side effects associated with broader treatments. For instance, derivatives of 4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine have been explored as potential inhibitors of tyrosine kinases, showing promise in preclinical studies.

The phenyl group in 4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine also contributes to its chemical diversity, allowing for further modifications that can fine-tune drug-like properties such as solubility, permeability, and bioavailability. This flexibility has enabled the design of molecules that exhibit improved pharmacokinetic profiles, making them more suitable for clinical translation. Moreover, the pyrimidine core itself is a scaffold commonly found in nucleoside analogs, which are widely used to treat viral infections and cancer. The strategic placement of substituents on this core structure has led to the development of several FDA-approved drugs.

The synthesis of 4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions that highlight the compound's synthetic utility. The process often begins with the condensation of appropriate precursors under controlled conditions to form the pyrimidine ring. Subsequent chlorination and functionalization steps introduce the chloro and trifluoromethyl groups, respectively. These synthetic routes are optimized for high yield and purity, ensuring that the final product meets stringent pharmaceutical standards.

In academic research circles, 4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine has been employed as a starting material for exploring novel heterocyclic compounds. The combination of electron-withdrawing and electron-donating groups on the pyrimidine ring creates a dynamic chemical environment that can be exploited for diverse reactions. Researchers have utilized this compound to develop new methodologies for constructing complex molecular architectures, contributing to the broader field of medicinal chemistry.

The pharmaceutical industry continues to invest heavily in discovering new applications for 4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine. Ongoing clinical trials are evaluating derivatives of this compound as potential treatments for neurological disorders, where modulation of kinase activity has shown promise. Additionally, its role in developing antiviral agents is being investigated due to its ability to interfere with viral replication mechanisms at multiple stages.

The environmental impact of synthesizing and utilizing 4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine is also a consideration in modern pharmaceutical research. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. These initiatives align with global efforts to promote sustainable chemistry practices within the industry.

In conclusion, 4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine, identified by CAS number 184109-83-9, represents a cornerstone in contemporary pharmaceutical synthesis. Its unique structural attributes have positioned it as a critical intermediate for developing innovative therapeutic agents across various disease domains. As research progresses and new methodologies emerge, this compound will undoubtedly continue to play a pivotal role in shaping the future of drug discovery and development.

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Amadis Chemical Company Limited
(CAS:184109-83-9)
A1230825
Purity:99%
Quantity:1g
Price ($):411
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